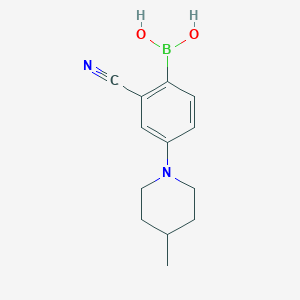
(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chlorine atom and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Imidazole Substitution: The imidazole ring can be introduced through a nucleophilic substitution reaction, where the imidazole acts as a nucleophile.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the pyridine ring or the imidazole ring, potentially leading to the formation of dihydropyridine or dihydroimidazole derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Boronic esters, borates.
Reduction: Dihydropyridine, dihydroimidazole derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors that interact with boronic acids.
Materials Science: The compound can be used in the development of advanced materials, including polymers and catalysts.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Chemical Synthesis: The boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
作用機序
The mechanism of action of (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid depends on its application:
Enzyme Inhibition: In medicinal chemistry, the boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Protein Interaction: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function.
類似化合物との比較
Similar Compounds
- (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)methanol
- (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)amine
- (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)thiol
Uniqueness
(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with enzymes or proteins.
特性
分子式 |
C8H7BClN3O2 |
|---|---|
分子量 |
223.42 g/mol |
IUPAC名 |
(5-chloro-6-imidazol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BClN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5,14-15H |
InChIキー |
ZSCTVLYZQYZKMW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)N2C=CN=C2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)

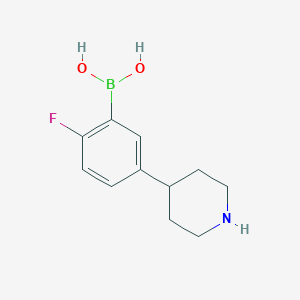
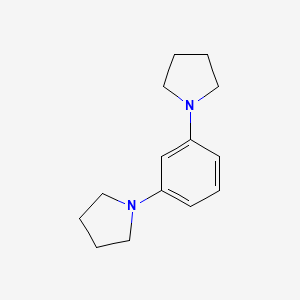
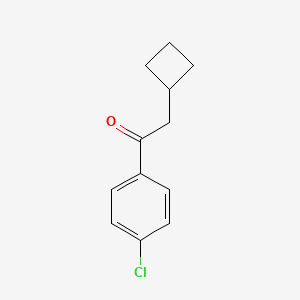
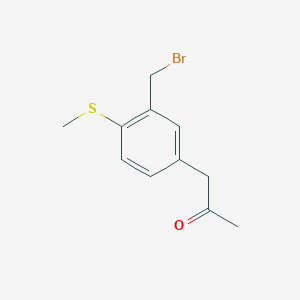
![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)

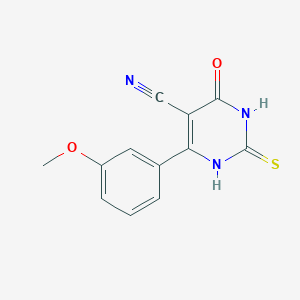

![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)
